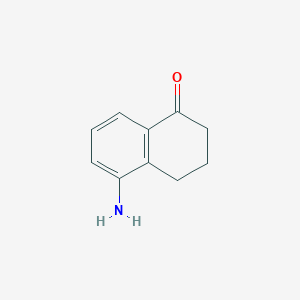

5-Amino-3,4-dihydronaphthalen-1(2H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 5-Amino-3,4-dihydronaphthalen-1(2H)-one has been explored in various studies. One such derivative is the 1-amino-5-di-(β-chloroethyl)amino-1,2,3,4-tetrahydronaphthalene, which was synthesized from 1,5-diamino-1,2,3,4-tetrahydronaphthalene in a two-stage process without the need for protecting the amino groups . This indicates that the amino groups in the naphthalene derivatives can withstand certain conditions without undergoing unwanted reactions, which is beneficial for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is of significant interest due to their potential biological activities. In the study of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, 1,4-naphthoquinones served as key building blocks. These compounds contain oxygen, nitrogen, or sulfur atoms within their rings, which contribute to their biological relevance . The structural characterization of these derivatives is crucial as it can influence their interaction with biological targets and, consequently, their bioactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene derivatives often include the Michael addition, as seen in the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. This reaction was performed using 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The Michael addition is a versatile reaction that allows for the construction of complex molecules with multiple substituents, which can be further modified to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are closely linked to their biological activities. For instance, the antioxidant activity of synthesized compounds was evaluated using DPPH and ABTS assays, with one derivative showing high inhibition percentages . Additionally, the cytotoxicity against the HeLa cervical cancer cell line was assessed, revealing that certain derivatives exhibited significant inhibitory activity, surpassing that of the standard drug used in the study . These properties are essential for the development of pharmaceutically active agents, as they provide insights into the therapeutic potential of the compounds.

Case Studies

In the context of case studies, compound 3d from the series of synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives stands out. It not only showed the highest inhibition in antioxidant activity evaluations but also displayed better activity than the standard drug when tested for cytotoxicity against the HeLa cell line . The molecular docking studies further supported its potential, with favorable glide energy and E model scores when docked with HDAC8, an enzyme target in cancer therapy . This case study exemplifies the importance of integrating synthesis, structural characterization, and biological evaluation in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Mast Cell Stabilizing Activity : Research by Barlow et al. (2011) investigated amines derived from 3,4-dihydronaphthalen-1(2H)-ones, including 4-amino-3,4-dihydronaphthalen-1(2H)-ones, for their potential in modulating allergic and inflammatory phenomena. The study found that certain cyclic analogues exhibited notable mast cell stabilizing activity in vitro and in vivo (Barlow et al., 2011).

Antioxidant and Anticancer Properties : Kumar et al. (2019) synthesized derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid and evaluated their bioactivity. The study highlighted the promising antioxidant activity and cytotoxicity against cervical cancer cells of these compounds (Kumar et al., 2019).

Antimicrobial Activity : Gupta and Chaudhary (2013) studied the antimicrobial properties of novel (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazono)thiazolidin-4-ones. They found that certain thiazolidinones exhibited significant antimicrobial activities (Gupta & Chaudhary, 2013).

Receptor Binding Affinity : Szekeres et al. (2004) identified 3,4-dihydronaphthalen-1(2H)-ones as ligands with high binding affinity for the benzodiazepine site of GABAA receptors containing the alpha5-subunit. These compounds showed selective affinity for the GABAA alpha5 receptor subtype (Szekeres et al., 2004).

Antiproliferative Activity : Zhu et al. (2020) synthesized 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6- isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds exhibited better and more broad-spectrum anticancer activity compared to the positive control, 5-FU (Zhu et al., 2020).

Cytotoxic Mechanism in Cancer Cells : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against several human cancer cell lines. They found that certain compounds induced apoptosis and arrested the cell cycle at the G1 phase (Ravichandiran et al., 2019).

Synthesis and Structural Characterization : A study by Sang et al. (2017) involved the isolation of novel 3,4-dihydronaphthalen-1(2H)-one compounds from an endophytic fungus, revealing their selective cytotoxic activity against certain cell lines (Sang et al., 2017).

One-Pot Synthesis Method : Liu et al. (2012) described a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting its simplicity, mild reaction conditions, and good yields (Liu et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMLEKRIIOQCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467696 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

41823-28-3 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)